molecular formula C7H5BrN2 B1517302 6-Bromo-2-methylnicotinonitrile CAS No. 1003711-39-4

6-Bromo-2-methylnicotinonitrile

Cat. No. B1517302
CAS RN: 1003711-39-4
M. Wt: 197.03 g/mol
InChI Key: VXLPCDPMLFDENY-UHFFFAOYSA-N
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Description

6-Bromo-2-methylnicotinonitrile is a chemical compound with the CAS Number: 1003711-39-4 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of a similar compound, 2-bromo-4-methylnicotinonitrile, has been described in a study . The study investigated the continuous synthesis of a nicotinonitrile precursor to nevirapine, a widely-prescribed non-nucleosidic reverse transcriptase inhibitor for the treatment of HIV-infected patients .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methylnicotinonitrile is represented by the InChI code: 1S/C7H5BrN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3 . The molecular weight of this compound is 197.03 .


Physical And Chemical Properties Analysis

The physical form of 2-Bromo-6-methylnicotinonitrile is solid . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Processes and Properties : The synthesis and properties of related compounds, such as 2-, 4-, and 6-pyridones, have been explored. For instance, the synthesis of 4-pyridone, a new compound, and 2-pyridone, which had not been synthetically obtained before, demonstrates the versatility in creating novel compounds from nicotinonitriles (Robinson & Cepurneek, 1965).
  • Regioselective Reactions : The study of reactions like the regioselective nucleophilic substitution in derivatives of 2,6-dichloro-4-methylnicotinonitrile showcases the potential for specific chemical modifications in this class of compounds (Dyadyuchenko et al., 2021).
  • Exploration of Derivatives for Biological Activity : The synthesis of derivatives, such as 2,6-diazido-4-methylnicotinonitrile, for potential use as novel plant growth regulators highlights the biological application possibilities of these compounds (Dyadyuchenko et al., 2018).

Applications in Drug Synthesis

  • Intermediate in Drug Production : The compound is used as a strategic building block in the preparation of pharmaceuticals. For example, its role in the synthesis of nevirapine, a treatment for HIV, underlines its importance in drug development (Longstreet et al., 2013).

Enzymatic and Biological Studies

  • Enzymatic Oxidation Studies : Research into the enzymatic oxidation of compounds like 1-methylnicotinonitrile, which relates to the broader family of nicotinonitriles, contributes to our understanding of biochemical pathways in plant systems (Robinson, 1965).

Environmental Impact and Degradation

  • Microbial Degradation of Related Compounds : Studies on the microbial degradation of similar compounds, such as bromoxynil, provide insight into the environmental fate and potential impact of nicotinonitrile derivatives (Holtze et al., 2008).

Safety and Hazards

The safety information for 2-Bromo-6-methylnicotinonitrile includes several hazard statements: H302, H312, H315, H319, H320, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

6-bromo-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLPCDPMLFDENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652049
Record name 6-Bromo-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003711-39-4
Record name 6-Bromo-2-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003711-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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